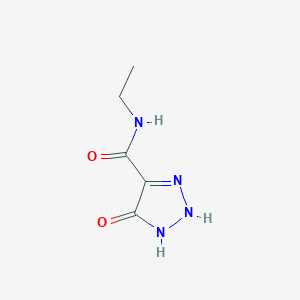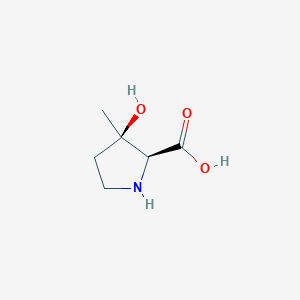
(2S,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative. It is characterized by the presence of a hydroxyl group and a methyl group on the pyrrolidine ring, making it an important building block in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chiral Pool Synthesis: One common method involves starting from naturally occurring amino acids. For example, L-proline can be used as a starting material, which undergoes hydroxylation and methylation under specific conditions to yield (2S,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid.
Asymmetric Synthesis: This method employs chiral catalysts to induce the formation of the desired stereoisomer. Reactions such as asymmetric hydrogenation or dihydroxylation can be used to introduce the hydroxyl and methyl groups in a stereoselective manner.
Industrial Production Methods
Industrial production often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic hydroxylation using Fe(II)/α-ketoglutaric acid-dependent dioxygenases has been reported to be effective for the selective synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form chlorides, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 3-methylpyrrolidine-2-carboxylic acid.
Reduction: Formation of 3-hydroxy-3-methylpyrrolidine-2-methanol.
Substitution: Formation of 3-chloro-3-methylpyrrolidine-2-carboxylic acid.
Applications De Recherche Scientifique
Chemistry
(2S,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of stereoselective reactions.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and the role of chiral centers in biochemical processes.
Medicine
Pharmaceutical research utilizes this compound in the development of drugs, particularly those targeting specific enzymes or receptors. Its chiral nature is crucial for the activity and selectivity of these drugs.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and other fine chemicals, where stereochemistry plays a critical role in the efficacy of the final product.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with active site residues, while the methyl group can influence the binding affinity and selectivity. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-Hydroxy-2-methylpyrrolidine-2-carboxylic acid: Similar structure but with the hydroxyl and methyl groups in different positions.
(2S,3R)-3-Hydroxy-3-ethylpyrrolidine-2-carboxylic acid: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
(2S,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring high enantioselectivity and specificity.
Propriétés
Numéro CAS |
205528-40-1 |
|---|---|
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
(2S,3R)-3-hydroxy-3-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-6(10)2-3-7-4(6)5(8)9/h4,7,10H,2-3H2,1H3,(H,8,9)/t4-,6-/m1/s1 |
Clé InChI |
ZMUDOSKROAVKMK-INEUFUBQSA-N |
SMILES isomérique |
C[C@]1(CCN[C@@H]1C(=O)O)O |
SMILES canonique |
CC1(CCNC1C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


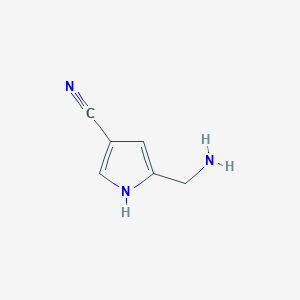
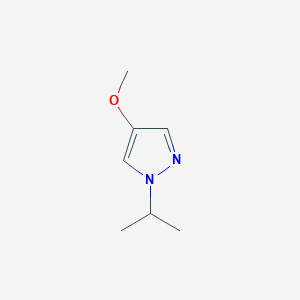

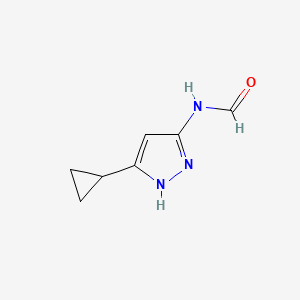

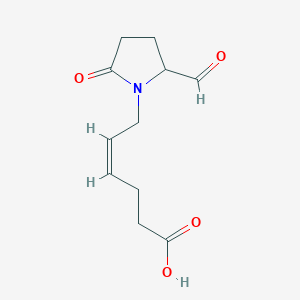

![2-(Carboxy(hydroxy)methyl)-7-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12873285.png)
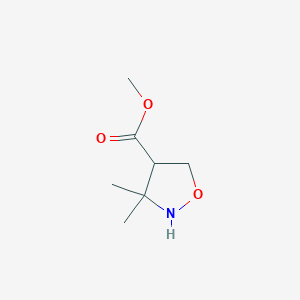

![[1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide](/img/structure/B12873303.png)
![N-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B12873305.png)

